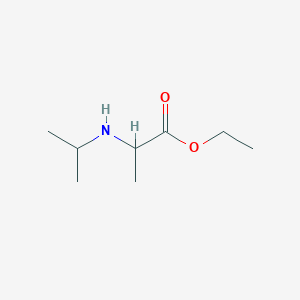

Ethyl isopropylalaninate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl 2-(propan-2-ylamino)propanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)7(4)9-6(2)3/h6-7,9H,5H2,1-4H3 |

InChI Key |

JBIONIMUHCHUOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Isopropylalaninate

Classical Esterification Pathways

Traditional methods for ester synthesis often rely on direct reaction pathways using acid catalysts to promote the formation of the ester bond.

Direct Fischer Esterification with Catalytic Proton Donors

The Fischer-Speier esterification is a cornerstone of organic synthesis for the preparation of esters. This acid-catalyzed nucleophilic acyl substitution involves the reaction of a carboxylic acid with an alcohol. In the case of ethyl isopropylalaninate, N-isopropylalanine is treated with an excess of ethanol (B145695) in the presence of a strong proton-donating catalyst.

Commonly employed catalysts include mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the ethyl ester. To drive the equilibrium towards the product side, an excess of ethanol is typically used, or the water formed during the reaction is removed.

Analogous syntheses of similar amino acid esters, such as ethyl L-alaninate hydrochloride, have been reported with high yields. For instance, the reaction of L-alanine with ethanol in the presence of thionyl chloride (SOCl₂) or by bubbling hydrogen chloride gas through the alcoholic solution can produce the corresponding ethyl ester hydrochloride in yields often exceeding 80%.

Table 1: Representative Conditions for Fischer Esterification of Amino Acids

| Amino Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) |

| L-Alanine | Ethanol | Thionyl Chloride | Reflux, 1.5 hours | >80 |

| L-Alanine | Ethanol | Hydrogen Chloride | Reflux, 2 hours | 98 |

Zeolite-Catalyzed Esterification Approaches

In a move towards more sustainable and reusable catalytic systems, solid acid catalysts like zeolites have been investigated for esterification reactions. Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined crystalline structure, containing strong Brønsted and Lewis acid sites within their pores. These active sites can effectively catalyze the esterification of carboxylic acids.

The efficiency of zeolite catalysts in esterification is highly dependent on their pore size, structure, and the strength and density of their acid sites. For the synthesis of amino acid esters, zeolites such as H-USY (the acid form of ultrastable zeolite Y) have demonstrated efficacy. For example, the esterification of L-phenylalanine with methanol (B129727) at elevated temperatures and pressures using H-USY as a catalyst has been shown to produce the corresponding methyl ester in high yield. researchgate.net However, a notable drawback can be partial racemization of the chiral center of the amino acid under these conditions. researchgate.net

Nanosized zeolite beta has also been shown to be an effective catalyst for the direct N-alkylation of amines with alcohols, a related transformation that highlights the potential of such catalysts for reactions involving amino acid derivatives. rsc.org The use of nanosized zeolites can offer advantages such as increased external surface area and reduced diffusion path lengths, potentially leading to enhanced catalytic activity. researchgate.netmdpi.com

Table 2: Zeolite-Catalyzed Reactions Relevant to Amino Acid Ester Synthesis

| Zeolite Catalyst | Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| H-USY | L-Phenylalanine, Methanol | L-Phenylalanine methyl ester | 100 °C, 20 h | 83 | researchgate.net |

| Nanosized Zeolite Beta | Amines, Alcohols | N-alkylated amines | Varies | Moderate to High | rsc.org |

Advanced Synthetic Transformations

More sophisticated synthetic routes offer greater control over the reaction and can be essential when stereochemical integrity is paramount.

Transesterification Utilizing Alternative Alcohol Precursors

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov This reaction is typically catalyzed by either an acid or a base. nih.gov For the synthesis of this compound, one could envision starting with a different ester of N-isopropylalanine, such as the methyl ester, and treating it with ethanol in the presence of a suitable catalyst.

Acid-catalyzed transesterification proceeds through a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack by the new alcohol. nih.gov To favor the formation of the desired ethyl ester, a large excess of ethanol is generally used to shift the equilibrium. nih.gov Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of an alkoxide ion on the ester carbonyl. nih.gov

While a versatile method, the direct application of transesterification for the synthesis of specific N-alkylated amino acid esters like this compound is not as commonly documented in readily available literature as direct esterification. However, the principles are well-established and have been applied to a wide range of substrates, including β-keto esters, often with high efficiency. epa.gov

Derivatization from N-Protected Alanine (B10760859) Intermediates

To avoid undesirable side reactions at the amino group and to enhance solubility in organic solvents, a common strategy involves the use of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

The synthesis of this compound could proceed via an N-Boc protected intermediate. First, N-isopropylalanine would be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-N-isopropylalanine. This protected amino acid can then be esterified with ethanol using standard coupling agents or under Fischer esterification conditions. The final step would involve the deprotection of the Boc group, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the desired this compound.

Alternatively, one could start with a commercially available alanine ester, protect the amino group, perform the N-isopropylation, and then deprotect if necessary. The direct N-alkylation of amino acid esters with alcohols using a ruthenium catalyst has been demonstrated to be a highly efficient and atom-economic method that proceeds with excellent retention of stereochemistry. chemicalbook.com

Table 3: Illustrative Two-Step Synthesis via N-Boc Protection

| Step | Reactants | Reagents | Product |

| 1. Protection & Esterification | N-Isopropylalanine, Ethanol | Boc₂O, Coupling agent | N-Boc-ethyl isopropylalaninate |

| 2. Deprotection | N-Boc-ethyl isopropylalaninate | Trifluoroacetic Acid | This compound |

Chemoenzymatic Synthetic Strategies for Stereocontrol

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. Lipases are a class of enzymes that are particularly useful in organic synthesis for their ability to catalyze the formation and hydrolysis of esters with high regio- and enantioselectivity, often under mild reaction conditions.

For the synthesis of a chiral molecule like this compound, a key application of enzymes would be in the kinetic resolution of a racemic mixture. For instance, a racemic mixture of N-isopropylalanine could be subjected to esterification with ethanol in the presence of a lipase (B570770). The enzyme would selectively catalyze the esterification of one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomeric acid from the enantiomerically enriched ester.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used biocatalyst for such transformations. researchgate.net It has been successfully employed in the synthesis of various esters, including the hydrolysis of diesters to yield enantiomerically pure monoesters. While the direct enzymatic synthesis of this compound is not extensively documented, the principles of lipase-catalyzed esterification and transesterification are well-established and offer a powerful tool for achieving high stereochemical control. nih.govscielo.br

Table 4: Examples of Lipase-Catalyzed Ester Transformations

| Enzyme | Reaction Type | Substrates | Product | Key Feature |

| Candida antarctica Lipase B (Novozym 435) | Hydrolysis | Prochiral diester | Chiral monoester | High enantioselectivity |

| Candida rugosa Lipase | Transesterification | Ethyl caprate, Butyric acid | Ethyl butyrate | Kinetic resolution |

| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Transesterification | Rapeseed oil, Methanol | Biodiesel (FAMEs) | High conversion |

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

The production of enantiomerically pure this compound is a critical endeavor in synthetic chemistry, driven by the distinct biological activities often exhibited by different enantiomers of a molecule. This section explores the primary methodologies for achieving high enantiopurity of this specific alanine ester, focusing on asymmetric catalysis, diastereoselective methods employing chiral auxiliaries, and chromatographic resolution techniques.

Asymmetric Catalysis in the Formation of Chiral Alanine Esters

Asymmetric catalysis offers a direct and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing chiral alanine esters like this compound, several catalytic systems have proven effective. These strategies often involve the enantioselective transformation of prochiral starting materials.

One prominent approach is the asymmetric hydrogenation of α-enamido esters. Chiral transition metal complexes, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP), have been successfully utilized for the hydrogenation of dehydroamino acid derivatives. This method allows for the direct formation of the chiral center at the α-carbon with high enantioselectivity. The general scheme involves the hydrogenation of an N-acyl-α,β-dehydroalaninate precursor, where the choice of catalyst and reaction conditions dictates the stereochemical outcome.

Another powerful strategy involves the catalytic asymmetric alkylation of glycine (B1666218) Schiff bases or other glycine enolate equivalents. Chiral phase-transfer catalysts (PTCs), often derived from cinchona alkaloids, can mediate the alkylation of a glycine ester Schiff base with an alkyl halide. nih.gov The catalyst forms a chiral ion pair with the enolate, directing the approach of the electrophile to one face of the molecule, thereby inducing chirality. For the synthesis of alanine esters, a methylating agent would be the electrophile.

Furthermore, chiral aldehyde catalysis has emerged as a valuable tool in amino acid synthesis. nih.gov Catalysts such as chiral BINOL-derived aldehydes can activate N-unprotected amino acid esters to facilitate asymmetric α-functionalization reactions. nih.gov This activation occurs through the formation of a chiral enamine intermediate, which then reacts with an electrophile.

The table below summarizes representative catalytic systems applicable to the asymmetric synthesis of chiral alanine esters.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Rhodium-DuPhos | Asymmetric Hydrogenation | N-acetyl-dehydroalanine ethyl ester | >95% |

| Chiral Phase-Transfer Catalyst (Maruoka Catalyst) | α-Alkylation | Glycine benzophenone (B1666685) imine ethyl ester | up to 99% |

| Chiral BINOL-aldehyde | α-Functionalization | N-unprotected glycine ester | up to 97% |

| Nickel-BenzP* Complex | Asymmetric Hydrogenation | N-aryl imino ester | up to 98% acs.org |

| Chiral Squaramide | Nucleophilic Allylation | α-chloro glycinate | up to 97% nih.gov |

Diastereoselective Synthesis through Auxiliary-Mediated Approaches

Diastereoselective synthesis utilizing chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. sigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. sigmaaldrich.comwikipedia.org The auxiliary then directs a subsequent chemical transformation to occur with high diastereoselectivity. researchgate.net After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net

For the synthesis of this compound, a common approach involves the use of a chiral glycine equivalent where the nitrogen or carboxyl group is attached to a chiral auxiliary. One of the most widely used classes of auxiliaries is the Evans oxazolidinones. nih.gov An N-glycyl oxazolidinone can be prepared and then enolized with a suitable base. The subsequent alkylation of this chiral enolate with a methylating agent proceeds with high diastereoselectivity due to the steric influence of the substituent on the oxazolidinone ring, which blocks one face of the enolate. researchgate.net Cleavage of the auxiliary, typically under mild conditions, followed by esterification would yield the desired enantiomer of this compound.

Another effective class of chiral auxiliaries is derived from amino alcohols, such as pseudoephedrine. wikipedia.org Pseudoephedrine can be used to form a chiral glycinamide. Alkylation of the corresponding enolate occurs with high facial selectivity. Subsequent hydrolysis of the amide bond and esterification provides the target chiral alanine ester. The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. njtech.edu.cnresearchgate.net

The following table presents some common chiral auxiliaries and their typical performance in the asymmetric synthesis of α-amino acids.

| Chiral Auxiliary | Auxiliary Type | Typical Diastereomeric Excess (de) | Cleavage Method |

| Evans Oxazolidinone | Oxazolidinone | >95% | Hydrolysis or Alcoholysis |

| (1S,2S)-Pseudoephedrine | Amino alcohol | >90% | Acidic or Basic Hydrolysis |

| Camphorsultam (Oppolzer's Sultam) | Sultam | >98% | Hydrolysis, Reductive Cleavage |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Axially Chiral Diol | 69-86% | Reductive Cleavage |

Chromatographic Chiral Separation Methodologies for Enantiopurification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the analytical and preparative separation of enantiomers. nih.gov For the enantiopurification of this compound, chiral HPLC is the method of choice. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.govresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralcel® and Chiralpak® series), are widely used and highly effective for the resolution of a broad range of racemates, including amino acid esters. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The choice of the mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. yakhak.org

A specific method for the separation of L-alanine isopropyl ester hydrochloride and its enantiomer has been reported, highlighting the industrial relevance of this separation. google.com One patented method describes the derivatization of the amino group with acetyl glucose isothiocyanate, followed by separation on a bonded silica (B1680970) gel column (YMC-Pack ODS-AQ) using a water-methanol mobile phase. google.com Another approach mentioned in the same patent context involves the use of a crown ether chiral column, which requires a strongly acidic mobile phase. google.com

Supercritical fluid chromatography (SFC) with chiral stationary phases is another powerful technique for enantiomeric separation, offering advantages of speed and reduced solvent consumption. youtube.com

The table below provides examples of chromatographic conditions used for the chiral separation of alanine esters.

| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase | Application |

| HPLC | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | Hexane (B92381)/Isopropanol (B130326) | General separation of α-amino acid esters yakhak.org |

| HPLC | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol | Separation of N-protected alanine esters |

| HPLC | YMC-Pack ODS-AQ (after derivatization with GITC) | Water/Methanol (50:50) | Separation of L-alanine isopropyl ester hydrochloride and its enantiomer google.com |

| HPLC | Crown ether-based CSP | Perchloric acid aqueous solution (pH 1.0-2.0) | Separation of L-alanine isopropyl ester hydrochloride and its enantiomer google.com |

Reaction Chemistry and Derivatization Studies of Ethyl Isopropylalaninate

Reactivity in Hydrolytic Conditions

Hydrolysis of an ester is the cleavage of the acyl-oxygen bond through reaction with water, a process that can be catalyzed by either acid or base. wikipedia.org For Ethyl isopropylalaninate, this reaction yields N-isopropylalanine and ethanol (B145695).

Under acidic conditions, the hydrolysis of this compound follows a well-established multi-step mechanism that is the reverse of Fischer esterification. youtube.com The reaction is an equilibrium process, and the presence of a large excess of water is typically used to drive it toward the products: the carboxylic acid and the alcohol. wikipedia.org

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. khanacademy.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the ethoxy group. This is a crucial step that converts the ethoxy group (-OCH₂CH₃) into a good leaving group (HOCH₂CH₃, ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base in the medium to regenerate the acid catalyst and form the final N-isopropylalanine product.

The base-mediated hydrolysis of esters, known as saponification, is an irreversible process that yields an alcohol and the salt of a carboxylic acid. youtube.com The reaction of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH), produces ethanol and sodium N-isopropylalaninate.

The mechanism involves two key stages:

Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group and forming the N-isopropylalanine carboxylic acid.

Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and effectively irreversible, driving the entire process to completion. youtube.com

Research into the saponification of N-substituted amino acid esters has shown that the presence of an N-alkyl group significantly affects the reaction rate compared to their unsubstituted counterparts. N-methylation of alanine (B10760859) or leucine (B10760876) esters, for instance, reduces the saponification rate by a factor of approximately 5 to 10. cdnsciencepub.com This rate decrease is attributed to changes in the activation parameters, where N-alkylation leads to an increase in both the activation enthalpy (ΔH) and activation entropy (ΔS), partly due to solvation effects. cdnsciencepub.com Therefore, it is expected that the N-isopropyl group on this compound would similarly decrease its rate of saponification compared to ethyl alaninate.

| Compound Type | Example Compound | Relative Saponification Rate | Influencing Factors |

|---|---|---|---|

| Amino Acid Ester | Leucine Methyl Ester | 10 | Primary amine, less steric hindrance. |

| N-Methyl Amino Acid Ester | N-Methylleucine Methyl Ester | 1 | Secondary amine, increased ΔH* and ΔS*, solvation effects. cdnsciencepub.com |

| Amino Acid Ester | Alanine Methyl Ester | 5 | Primary amine, minimal side-chain hindrance. cdnsciencepub.com |

| N-Methyl Amino Acid Ester | N-Methylalanine Methyl Ester | 1 | Secondary amine, rate reduction due to N-alkylation. cdnsciencepub.com |

| N-Isopropyl Amino Acid Ester | This compound (Predicted) | <5 | Expected rate reduction due to N-isopropyl group, similar to N-methylation. |

Aminolysis and Peptide Bond Formation

Aminolysis is a chemical reaction in which an ester is cleaved by an amine to form an amide and an alcohol. This reaction is fundamental to the use of this compound in forming amide and peptide linkages.

A peptide bond is a specific type of amide bond that links amino acids. masterorganicchemistry.com this compound can participate in peptide synthesis in two primary ways:

As the N-terminal component: The ester group of this compound can react with the free amino group of another amino acid or peptide. This direct aminolysis is generally slow and may require elevated temperatures or enzymatic catalysis. researchgate.net

As the C-terminal component: The secondary amine of this compound can act as a nucleophile, attacking an activated carboxyl group of an N-protected amino acid. This is a more common strategy in modern peptide synthesis, which often employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, making it highly reactive towards the amine. masterorganicchemistry.comlibretexts.org

The N-isopropyl group makes the secondary amine of this compound less nucleophilic than a primary amine, which can slow the coupling reaction. Furthermore, studies on N-methylated amino acids have shown they are more prone to racemization under certain conditions, a critical consideration for maintaining stereochemical integrity during peptide synthesis. cdnsciencepub.com

This compound can react with a broad range of primary and secondary amines to form the corresponding N-substituted N-isopropylalaninamides. The reaction is a nucleophilic acyl substitution where the attacking amine displaces the ethoxide leaving group.

CH₃CH(NHCH(CH₃)₂)COOCH₂CH₃ + R¹R²NH → CH₃CH(NHCH(CH₃)₂)CONR¹R² + CH₃CH₂OH

The efficiency of this aminolysis reaction is often dependent on the basicity and steric hindrance of the reacting amine. researchgate.net More basic and less sterically hindered amines are generally more reactive. The reaction may require heating to proceed at a practical rate.

| Reactant Amine | Amine Type | Product |

|---|---|---|

| Ammonia (NH₃) | Primary | N-isopropylalaninamide |

| Propylamine (CH₃CH₂CH₂NH₂) | Primary | N-propyl-N-isopropylalaninamide |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary | N,N-diethyl-N-isopropylalaninamide |

| Glycine (B1666218) Ethyl Ester (H₂NCH₂COOCH₂CH₃) | Amino Acid Ester | Ethyl (N-isopropylalanyl)glycinate (a dipeptide derivative) |

Nucleophilic Acyl Substitution Reactions

The reactions discussed in the preceding sections—hydrolysis and aminolysis—are specific examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.com This reaction is characteristic of carboxylic acid derivatives, including esters like this compound. The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable (weakest base) leaving group. For this compound, the leaving group is ethoxide (⁻OCH₂CH₃). khanacademy.org

| Nucleophile (Nu⁻ or NuH) | Reaction Type | Product of Reaction with this compound |

|---|---|---|

| H₂O (in acid) | Acid-Catalyzed Hydrolysis | N-isopropylalanine + Ethanol |

| ⁻OH (in base) | Saponification (Base Hydrolysis) | N-isopropylalaninate Salt + Ethanol |

| R'OH (e.g., Methanol) | Transesterification | Mthis compound + Ethanol |

| R'NH₂ (e.g., Methylamine) | Aminolysis | N-methyl-N-isopropylalaninamide + Ethanol |

| R'R''NH (e.g., Dimethylamine) | Aminolysis | N,N-dimethyl-N-isopropylalaninamide + Ethanol |

Transamidation Processes

Transamidation is the conversion of an amide or ester into a different amide, representing a valuable alternative to traditional amide synthesis. nih.gov While direct transamidation of an ester like this compound is challenging, modern catalytic systems have enabled such transformations. Recent methodologies have demonstrated the direct amidation of unactivated alkyl esters, a process that shows remarkable functional group tolerance and is compatible with chiral amino acids. acs.org

For instance, catalytic systems have been developed for the N-formylation of α-amino esters using dimethylformamide (DMF) as the formylating agent, achieving high yields without compromising the stereochemical integrity of the chiral center. nih.gov The development of transition-metal-free methods, utilizing reagents like lithium bis(trimethylsilyl)amide (LiHMDS), allows for the direct conversion of esters to amides under mild conditions. acs.org These advancements suggest that this compound could be a viable substrate for direct amidation reactions with various primary and secondary amines to yield the corresponding N-isopropylalanine amides.

Table 1: Examples of Direct Amidation/Transamidation on Amino Acid Esters This table is based on reactions with analogous compounds to illustrate potential reactivity.

| Substrate Example | Reagent/Catalyst | Product | Yield | Reference |

| L-phenylalanine methyl ester | DMF, K₂S₂O₈ | N-formyl-L-phenylalanine methyl ester | 95% | nih.gov |

| Various Alkyl Esters | Amine, LiHMDS | Corresponding Amide | - | acs.org |

Alkylation and Acylation at Nitrogen

The secondary amine nitrogen in this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions.

N-Alkylation: Further alkylation can convert the secondary amine into a tertiary amine. Traditional methods often involve nucleophilic substitution with alkyl halides, which can suffer from poor selectivity. d-nb.info More advanced and atom-economic approaches utilize alcohols as alkylating agents through ruthenium-catalyzed "borrowing hydrogen" methodologies. nih.gov This base-free method is crucial for substrates like amino acid esters, where the acidic α-proton is sensitive to racemization in the presence of a base. nih.gov Applying this to this compound would involve reacting it with a primary alcohol in the presence of a ruthenium catalyst to yield a tertiary amine, with water as the only byproduct. nih.gov

N-Acylation: The nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides to form a stable tertiary amide. This is a common transformation for amino acid esters. For example, the synthesis of compounds such as N-Acetyl-L-phenylalanine ethyl ester and N-Acetyl-L-tyrosine ethyl ester demonstrates the straightforward nature of this reaction. sigmaaldrich.comsigmaaldrich.com The acylation of this compound with a reagent like acetyl chloride in the presence of a non-nucleophilic base would be expected to proceed in high yield to form N-acetyl-N-isopropylalanine ethyl ester.

Functional Group Transformations

Beyond reactions at the nitrogen center, the ester moiety and the α-carbon are key sites for functional group transformations.

Reduction of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, yielding the chiral amino alcohol, N-isopropylalaninol. This transformation is typically accomplished using powerful hydride reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. orgsyn.orgyoutube.commasterorganicchemistry.com The reaction involves the addition of two equivalents of hydride to the ester's carbonyl carbon. youtube.comyoutube.com The process generally proceeds rapidly at room temperature or below in an ether solvent like tetrahydrofuran (B95107) (THF) and is followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. orgsyn.orgic.ac.uk This reduction is a general method for converting amino acids, via their esters, into the corresponding amino alcohols with high yields. orgsyn.org

Table 2: Representative Reductions of Amino Acid Esters with LiAlH₄ This table is based on literature reports for analogous compounds.

| Amino Acid Ester | Product | Yield | Reference |

| Alanine Ethyl Ester | Alaninol | 70% | orgsyn.org |

| Phenylglycine Ethyl Ester | Phenylglycinol | 76% | orgsyn.org |

| Phenylalanine Ethyl Ester | Phenylalaninol | 87% | orgsyn.org |

| Valine Ethyl Ester | Valinol | 44% (distilled) | orgsyn.org |

Stereoselective Alkylation at the α-Carbon

The α-carbon of this compound can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation reactions. libretexts.org This process allows for the introduction of a new substituent at the α-position, creating a quaternary carbon center if the starting material is an alanine derivative. The stereochemical outcome of this alkylation can be controlled, leading to diastereoselective synthesis. uwo.ca

The reaction is typically initiated by treating the amino ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the lithium enolate. This enolate is then treated with an electrophile, such as a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). libretexts.org The stereoselectivity of the reaction is influenced by the existing chiral center and the N-isopropyl group, which can direct the incoming electrophile to one face of the enolate over the other, often through chelation with the lithium cation or via steric hindrance. stackexchange.com This strategy is a cornerstone of asymmetric synthesis for producing non-proteinogenic amino acids with high optical purity. uwo.ca

Coordination Chemistry and Metal-Mediated Reactions

Amino acid esters are effective ligands in coordination chemistry, capable of binding to metal ions through their heteroatom donor sites. This compound can act as a ligand, coordinating with various transition metals through the lone pair of electrons on the nitrogen atom and/or the carbonyl oxygen of the ester group. sysrevpharm.org

It can function as a monodentate ligand, coordinating solely through the nitrogen atom, or more commonly as a bidentate chelating agent, forming a stable five-membered ring by coordinating through both the nitrogen and the carbonyl oxygen. youtube.com The formation of stable chelates is a common feature of α-amino acids and their derivatives.

A variety of metal complexes can be synthesized using ligands with similar functionalities. researchgate.netimpactfactor.orgmdpi.com It is expected that this compound would form stable complexes with a range of metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netmdpi.com The resulting coordination compounds can exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. sysrevpharm.orgmdpi.com These metal complexes themselves may have interesting catalytic or biological properties.

Table 3: Potential Coordination Modes of this compound with Metal Ions

| Metal Ion (Example) | Potential Coordination | Donor Atoms | Likely Geometry |

| Co(II) | Bidentate (Chelating) | N, O | Octahedral/Tetrahedral |

| Ni(II) | Bidentate (Chelating) | N, O | Octahedral/Square Planar |

| Cu(II) | Bidentate (Chelating) | N, O | Distorted Octahedral |

| Zn(II) | Bidentate (Chelating) | N, O | Tetrahedral |

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Ethyl isopropylalaninate in solution.

One-dimensional (1D) NMR provides initial information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. However, for unambiguous structural confirmation and assignment of all resonances, a combination of two-dimensional (2D) NMR experiments is essential. github.iosdsu.eduyoutube.com

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton environment. The ethyl group shows a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. The isopropyl group presents a multiplet for the methine (-CH-) proton coupled to the two methyl groups, which may appear as a doublet. The α-proton on the alanine (B10760859) backbone and the amine (-NH₂) protons also exhibit unique chemical shifts.

¹³C NMR: The carbon NMR spectrum shows separate signals for each carbon atom, including the carbonyl carbon of the ester, the α-carbon, and the carbons of the ethyl and isopropyl groups.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a cross-peak between the ethyl group's -CH₂- and -CH₃ protons, and between the isopropyl group's -CH- and -CH₃ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. researchgate.net This allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the ethyl -CH₂- proton signal to the corresponding -CH₂- carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

| Atom Type | Group | Predicted δ (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| ¹H | -NH₂ | ~1.5-2.5 | Singlet (broad) |

| ¹H | α-CH | ~3.3-3.7 | Multiplet |

| ¹H | Isopropyl -CH | ~2.5-3.0 | Multiplet |

| ¹H | Isopropyl -CH₃ | ~0.9-1.2 | Doublet |

| ¹H | Ethyl -OCH₂- | ~4.0-4.3 | Quartet |

| ¹H | Ethyl -CH₃ | ~1.2-1.4 | Triplet |

| ¹³C | C=O (Ester) | ~173-176 | N/A |

| ¹³C | α-C | ~55-60 | N/A |

| ¹³C | Isopropyl -CH | ~30-35 | N/A |

| ¹³C | Isopropyl -CH₃ | ~18-22 | N/A |

| ¹³C | Ethyl -OCH₂- | ~60-65 | N/A |

| ¹³C | Ethyl -CH₃ | ~14-16 | N/A |

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Protons (¹H) | Correlated Heteroatom (¹³C) | Information Gained |

|---|---|---|---|

| COSY | Ethyl -OCH₂- ↔ Ethyl -CH₃ | N/A | Confirms ethyl group connectivity. |

| COSY | Isopropyl -CH- ↔ Isopropyl -CH₃ | N/A | Confirms isopropyl group connectivity. |

| HSQC | Ethyl -OCH₂- | Ethyl -OCH₂- | Assigns the ethyl methylene C-H pair. |

| HSQC | α-CH | α-C | Assigns the α-carbon C-H pair. |

| HMBC | Ethyl -OCH₂- | C=O (Ester) | Connects ethyl group to the ester carbonyl. |

| HMBC | α-CH | C=O (Ester) | Connects the alanine backbone to the ester carbonyl. |

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. This can be achieved using NMR in conjunction with chiral shift reagents (CSRs). tcichemicals.comresearchgate.netnih.gov These are typically lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands. harvard.edustereoelectronics.org

The CSR forms a transient diastereomeric complex with each enantiomer of the analyte. These diastereomeric complexes are chemically distinct and, therefore, exhibit different NMR spectra. This results in the separation of signals that were identical for both enantiomers in the absence of the reagent. By integrating the now-separated signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately calculated. stereoelectronics.org

Table 3: Principle of Enantiomeric Excess Determination by NMR

| Step | Description | NMR Observation |

|---|---|---|

| 1 | A racemic or enantioenriched sample of this compound is dissolved in an NMR solvent. | A single set of peaks is observed for corresponding protons in both enantiomers. |

| 2 | A chiral shift reagent (e.g., Eu(hfc)₃) is added to the NMR tube. | The reagent complexes with both enantiomers, forming diastereomers. |

| 3 | A new NMR spectrum is acquired. | Previously overlapping signals (e.g., the ethyl -OCH₂- quartet) split into two distinct sets of signals, one for each diastereomeric complex. |

| 4 | The integration values for the separated peaks are measured. | The ratio of the integrals (Area R / Area S) directly corresponds to the ratio of the enantiomers. |

Molecules like this compound are not static; they undergo rapid conformational changes at room temperature, primarily through rotation around single bonds. Dynamic NMR (DNMR) is a powerful technique used to study these equilibria when the rate of exchange is on the NMR timescale. nih.govnih.gov

By recording NMR spectra at various temperatures, it is possible to observe the effects of these dynamic processes. At high temperatures, where bond rotation is fast, the spectrum shows averaged signals. As the temperature is lowered, the rate of rotation decreases. If the temperature is lowered sufficiently to the "coalescence temperature," the sharp averaged signal broadens significantly. Below this temperature, in the slow-exchange regime, distinct signals for individual conformers may be resolved. Line-shape analysis of these temperature-dependent spectra allows for the calculation of the energy barriers (ΔG‡) for conformational interchange. nih.gov

Vibrational Spectroscopy for Molecular Structure Research

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the bonding and functional groups within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber, with specific peaks corresponding to particular functional groups. researchgate.netnsf.gov For this compound, FTIR is excellent for identifying key structural features. libretexts.orgyoutube.comupi.edu

Table 4: Characteristic FTIR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3300-3400 | N-H Stretch | Primary Amine (-NH₂) | Medium |

| 2850-2960 | C-H Stretch | Alkyl (sp³ C-H) | Strong |

| 1725-1745 | C=O Stretch | Ester | Strong, Sharp |

| 1590-1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1150-1250 | C-O Stretch | Ester | Strong |

| 1050-1150 | C-N Stretch | Alkyl Amine | Medium |

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, providing a unique "vibrational fingerprint." nih.gov

Furthermore, Raman spectroscopy is exceptionally well-suited for real-time, in-situ reaction monitoring. beilstein-journals.orgresearchgate.netirdg.org For example, during the esterification reaction to synthesize this compound, a fiber-optic Raman probe could be inserted directly into the reaction vessel. By tracking the intensity of a characteristic peak of the product (e.g., the C=O ester stretch) or the disappearance of a reactant peak over time, the reaction kinetics and endpoint can be determined without the need for sampling and offline analysis. oceanoptics.jp

Table 5: Expected Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Relative Intensity |

|---|---|---|---|

| 2850-2960 | C-H Stretch | Alkyl (sp³ C-H) | Strong |

| 1725-1745 | C=O Stretch | Ester | Medium-Weak |

| 1440-1470 | C-H Bend | -CH₂, -CH₃ | Strong |

| 800-900 | C-C Stretch | Molecular Skeleton | Strong |

Mass Spectrometry (MS) Techniques for High-Precision Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation and purity assessment of chemical compounds. Its high sensitivity and specificity allow for the determination of elemental composition, identification of impurities, and quantification of analytes even at trace levels. In the context of this compound, a compound of interest in various research fields, several mass spectrometric techniques are employed for its comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. acs.org This technique can differentiate between molecules with the same nominal mass but different elemental formulas. For this compound (C₈H₁₇NO₂), the theoretical exact mass can be calculated and compared against the experimentally measured mass.

Electron ionization high-resolution mass spectrometry (EI-HRMS) can be utilized for the elemental analysis of organic molecules. colorado.edu The high-resolution capabilities of instruments like time-of-flight (ToF) or Orbitrap mass analyzers allow for mass measurements with accuracies in the sub-ppm range, which is crucial for confirming the elemental formula. acs.orgcolorado.edu

Table 1: Theoretical and Measured Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Theoretical Monoisotopic Mass | 159.12593 u |

| Hypothetical Measured Mass (HRMS) | 159.12598 u |

| Mass Accuracy (ppm) | 0.31 ppm |

This table presents hypothetical HRMS data for this compound to illustrate the principle of elemental composition verification. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. gcms.cz For the analysis of this compound, GC-MS can be employed to assess its purity by separating it from any volatile impurities or byproducts from the synthesis process. The gas chromatograph separates the components of a sample mixture, which are then detected by the mass spectrometer. nih.gov

Amino acid esters, being relatively volatile, are amenable to GC-MS analysis. Often, to improve chromatographic performance and obtain characteristic mass spectra, derivatization is employed. jst.go.jpnih.gov For instance, acylation of the amino group can produce a more stable and volatile derivative. mdpi.comnist.gov The mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragment ions corresponding to the loss of specific functional groups.

Table 2: Illustrative GC-MS Fragmentation Data for an Alanine Ester Derivative

| m/z | Ion Identity (Hypothetical) | Relative Abundance (%) |

| 159 | [M]⁺ (Molecular Ion) | 20 |

| 144 | [M - CH₃]⁺ | 15 |

| 116 | [M - C₃H₇]⁺ | 60 |

| 88 | [M - COOC₂H₅]⁺ | 100 |

| 70 | [C₄H₈N]⁺ | 45 |

This table provides a hypothetical fragmentation pattern for this compound or a similar alanine ester to demonstrate the utility of GC-MS in structural analysis. The fragmentation pattern of the actual compound may differ.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Mixture Separation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of compounds at trace levels and for the analysis of complex mixtures. mdpi.comnih.gov This method is particularly useful when the analyte is not sufficiently volatile for GC-MS or when present in a complex matrix. mdpi.commdpi.com

For the trace analysis of this compound, a liquid chromatograph would first separate the compound from the sample matrix. Subsequently, the mass spectrometer would detect and quantify the analyte. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is especially beneficial for trace-level detection in complex samples. researchgate.netnih.gov

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 160.1 [M+H]⁺ |

| Product Ion 1 (m/z) | 88.1 |

| Product Ion 2 (m/z) | 70.1 |

| Collision Energy (eV) | 15 |

This table illustrates hypothetical parameters for an LC-MS/MS method for the trace analysis of this compound. Method optimization would be required for actual analysis.

Chiral Chromatographic Analysis

Since this compound possesses a chiral center at the alpha-carbon of the alanine moiety, it exists as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample. gcms.cz

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomer Separation

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for the separation of enantiomers. csfarmacie.cznih.gov The principle of this method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. eijppr.comchiralpedia.com

For the enantiomeric separation of amino acid esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. researchgate.net The separation can be optimized by adjusting the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). researchgate.net

Table 4: Representative HPLC Conditions for Chiral Separation of Alanine Esters

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min (Hypothetical) |

| Retention Time (Enantiomer 2) | 10.2 min (Hypothetical) |

This table provides illustrative HPLC conditions for the chiral separation of an alanine ester. The actual conditions for this compound may require optimization.

Gas Chromatography (GC) with Chiral Columns for Enantiomeric Purity Evaluation

Gas chromatography with chiral columns is another powerful technique for the evaluation of enantiomeric purity, particularly for volatile compounds. gcms.cz Chiral GC columns typically contain a chiral selector, often a cyclodextrin (B1172386) derivative, dissolved in a polysiloxane stationary phase. researchgate.net

For the analysis of this compound, direct injection onto a chiral GC column may be possible. However, derivatization of the amino group, for instance with trifluoroacetic anhydride, can sometimes improve the separation and detection of the enantiomers. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. nih.gov

Table 5: Exemplary GC Conditions for Enantiomeric Purity Evaluation of Amino Acid Derivatives

| Parameter | Condition |

| Chiral Column | Cyclodextrin-based (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium |

| Oven Temperature Program | 80°C (1 min), ramp to 180°C at 5°C/min |

| Injector Temperature | 220°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Retention Time (Enantiomer 1) | 12.3 min (Hypothetical) |

| Retention Time (Enantiomer 2) | 12.8 min (Hypothetical) |

This table presents example GC conditions for the chiral analysis of a derivatized amino acid. Specific parameters for this compound would need to be developed and optimized.

X-Ray Crystallography for Solid-State Structural Determination

A comprehensive review of scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state structure, such as unit cell parameters, space group, and atomic coordinates, are not available in published form.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. The methodology relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing a definitive representation of the molecule's conformation in the solid state.

For a molecule such as this compound, a successful X-ray crystallographic analysis would provide critical insights into its solid-state molecular geometry. Key structural features that would be elucidated include:

Confirmation of Connectivity: Absolute confirmation of the covalent bonding arrangement.

Stereochemistry: Unambiguous assignment of the stereochemistry at the chiral center of the alanine moiety (for a specific enantiomer).

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds (e.g., between the amine hydrogen and a carbonyl oxygen of a neighboring molecule) and van der Waals forces, which govern the packing of molecules within the crystal lattice.

This information is fundamental for understanding the physical properties of the compound in its solid form and can be invaluable for computational modeling and structure-activity relationship studies. However, until such an experimental study is performed and published, a detailed structural discussion remains speculative.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the preferred three-dimensional arrangements (conformations) of molecules and their relative energies.

For amino acid esters like ethyl isopropylalaninate, the primary degrees of freedom determining conformational diversity are the backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ). A conformational search using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can identify various stable conformers. nih.gov The relative stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonds and steric hindrance.

In studies of similar dipeptides, numerous stable conformers are often located on the potential energy surface. For instance, a DFT analysis of an N-formyl-D-serine-D-alanine-NH2 dipeptide identified 87 distinct stable conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. The most stable conformers for alanine (B10760859) derivatives are typically found in the β and γ regions of the Ramachandran map. nih.gov

Below is a representative table of calculated relative energies for different backbone conformations of an alanine residue, which illustrates the typical energetic landscape that would be expected for this compound.

Table 1: Representative DFT-Calculated Relative Energies of Alanine Conformers Data is illustrative and based on studies of alanine-containing peptides. nih.gov

| Conformer Region | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

| βL | (-80°, +150°) | 0.00 |

| γD | (+75°, -65°) | 0.85 |

| γL | (-75°, +65°) | 1.20 |

| αL | (-70°, -40°) | 2.50 |

| δL | (-150°, -30°) | 3.10 |

| εL | (-180°, +180°) | 4.50 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. For example, DFT calculations at the B3LYP/6-31G(d) level have been used to create large datasets of predicted chemical shifts that show a strong correlation with experimental values from databases. nih.gov Similarly, vibrational frequencies from Fourier-transform infrared (FT-IR) spectroscopy can be calculated and compared to experimental spectra, aiding in the assignment of complex vibrational modes. researchgate.net

The table below presents a typical comparison between experimental NMR data and values predicted by DFT/GIAO calculations for a molecule containing similar functional groups to this compound.

Table 2: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts Illustrative data for a molecule with similar functional groups. researchgate.netnih.gov

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| ¹³C (C=O) | 172.5 | 171.8 | 0.7 |

| ¹³C (C-O) | 60.8 | 60.1 | 0.7 |

| ¹³C (C-N) | 51.2 | 50.5 | 0.7 |

| ¹H (N-H) | 8.1 | 7.9 | 0.2 |

| ¹H (Cα-H) | 4.1 | 4.0 | 0.1 |

| ¹H (O-CH₂) | 4.2 | 4.1 | 0.1 |

| ¹H (CH₃) | 1.3 | 1.2 | 0.1 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides critical insights into the pathways of chemical reactions, allowing for the characterization of short-lived transition states and the evaluation of reaction energy barriers.

Transition State Analysis for Esterification and Hydrolysis Pathways

The formation of this compound via Fischer esterification and its reverse reaction, acid-catalyzed hydrolysis, are fundamental organic reactions. Computational studies can map out the potential energy surface for these reactions to identify the transition states and intermediates. According to Ingold's classification, the acid-catalyzed hydrolysis of simple esters typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-cleavage, bimolecular). ucoz.com

This mechanism involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer.

Elimination of the alcohol leaving group.

DFT calculations can determine the geometry and energy of the transition state for the rate-determining step, which is often the nucleophilic attack or the departure of the leaving group. The calculated activation energy (Ea) provides a quantitative measure of the reaction's kinetic feasibility. For esters of tertiary alcohols or under specific conditions with sterically hindered substrates, an AAL1 mechanism (alkyl-cleavage, unimolecular) may become competitive. ucoz.com

Table 3: Illustrative Calculated Activation Energies for Ester Hydrolysis Mechanisms Data based on general computational studies of ester hydrolysis.

| Mechanism | Rate-Determining Step | Typical Calculated Ea (kcal/mol) |

| AAC2 | Nucleophilic attack by H₂O | 15 - 25 |

| AAL1 | Formation of carbocation | 20 - 30 (highly substrate dependent) |

| BAC2 (Base-catalyzed) | Nucleophilic attack by OH⁻ | 10 - 20 |

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

The solvent plays a crucial role in chemical reactivity, and computational models must account for its influence. Two primary approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. mdpi.comwikipedia.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states, thereby lowering activation energies.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, typically surrounding the solute in a "microsolvation" shell. researchgate.net This method can explicitly model specific solute-solvent interactions, such as hydrogen bonding, which are critical in protic solvents like water and ethanol (B145695). Hybrid models (QM/MM) can treat the solute and a few solvent molecules with quantum mechanics while the rest of the solvent is treated with a simpler molecular mechanics force field. mdpi.com

For the hydrolysis of an amino acid ester, explicit water molecules can act as proton shuttles in the transition state, participating directly in the reaction and altering the energy barrier compared to an implicit model. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational dynamics, solvent interactions, and thermodynamic properties. nih.gov An MD simulation of this compound in an aqueous solution would typically involve placing the molecule in a box of explicit water molecules and solving Newton's equations of motion for every atom over a specified time period (from nanoseconds to microseconds).

The accuracy of an MD simulation is highly dependent on the chosen force field , which is a set of parameters and functions that defines the potential energy of the system. wikipedia.orgnih.gov Several well-established force fields are available for biomolecules.

Table 4: Common Force Fields for Simulating Amino Acids and Peptides

| Force Field Family | Key Features | Typical Water Model |

| AMBER (e.g., ff99SB, ff14SB) | Widely used for proteins and nucleic acids; continuously refined. | TIP3P, TIP4P-D |

| CHARMM (e.g., CHARMM36) | Broadly applicable to biomolecules; includes CMAP corrections for backbone potentials. | TIP3P, SWM4-NDP (for polarizable) |

| GROMOS (e.g., 54A7) | Optimized for condensed-phase simulations, particularly for free energy calculations. | SPC/E |

| OPLS-AA | Designed for modeling proteins and organic liquids. | TIP4P |

A typical MD simulation protocol involves:

Energy Minimization: To remove any unfavorable steric clashes in the initial configuration. nih.gov

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value (e.g., 298 K and 1 atm) in NVT (constant volume) and NPT (constant pressure) ensembles. nih.gov

Production Run: The simulation is run for a long period to sample the conformational space and collect trajectory data for analysis.

Conformational Dynamics of this compound in Solution

The flexibility of this compound allows it to adopt various three-dimensional arrangements, or conformations, in solution. These conformations are in a dynamic equilibrium, and their relative populations are influenced by factors such as the solvent environment and temperature. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are employed to study these dynamics.

MD simulations can model the motion of every atom in the this compound molecule and the surrounding solvent molecules over time. This allows for the exploration of the conformational space and the identification of the most stable or frequently occurring conformations. By analyzing the simulation trajectories, key dihedral angles can be monitored to characterize the different conformational states.

For instance, a hypothetical analysis of the dihedral angles around the central Cα-Cβ bond and the ester group in different solvents could yield a potential energy surface, highlighting the low-energy (and thus more probable) conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

| Conformer | Dihedral Angle (φ, ψ) | Energy in Water (kcal/mol) | Energy in Chloroform (kcal/mol) |

|---|---|---|---|

| A | (-60°, 150°) | 0.0 | 0.5 |

| B | (60°, -150°) | 0.2 | 0.0 |

| C | (180°, 180°) | 1.5 | 2.0 |

This is an interactive data table. You can sort and filter the data.

The data in Table 1, while hypothetical, illustrates how the relative stability of different conformers can change with the polarity of the solvent. This is due to the different ways each conformer interacts with the surrounding solvent molecules.

Interaction Studies with Solvents and Potential Catalytic Species

The interactions of this compound with solvent molecules and potential catalysts are critical for understanding its chemical behavior. Computational chemistry offers insights into the nature and strength of these interactions.

Solvent Interactions: The way solvent molecules arrange themselves around the solute, known as the solvation shell, can be characterized using MD simulations. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in this compound. For example, in an aqueous solution, the RDF for water molecules around the amino group would likely show a high peak at a short distance, indicating strong hydrogen bonding.

Table 2: Hypothetical Radial Distribution Function Peak Distances for this compound in Water

| Solute Atom/Group | Solvent Atom | Peak Distance (Å) | Interaction Type |

|---|---|---|---|

| Amino Group (N-H) | Water (Oxygen) | 1.8 | Hydrogen Bond |

| Carbonyl Group (C=O) | Water (Hydrogen) | 2.0 | Hydrogen Bond |

| Isopropyl Group (C-H) | Water (Oxygen) | 3.5 | Hydrophobic Interaction |

This is an interactive data table. You can sort and filter the data.

Interactions with Catalytic Species: Quantum mechanical calculations can be used to model the interaction of this compound with potential catalysts, such as a metal ion or an enzyme active site. These calculations can determine the geometry of the complex formed between the molecule and the catalyst, as well as the binding energy. This information is vital for understanding reaction mechanisms and designing more efficient catalytic processes. For example, a QM study could model the binding of a Lewis acid to the carbonyl oxygen of the ester group, revealing the extent of bond activation.

Table 3: Hypothetical Binding Energies of this compound with a Catalytic Species

| Catalytic Species | Binding Site | Binding Energy (kcal/mol) |

|---|---|---|

| Li+ | Carbonyl Oxygen | -25.4 |

| Na+ | Carbonyl Oxygen | -18.2 |

| Mg2+ | Carbonyl Oxygen and Amino Nitrogen | -55.8 |

This is an interactive data table. You can sort and filter the data.

These computational approaches provide a detailed picture of the molecular interactions that govern the properties and reactivity of this compound.

Applications of Ethyl Isopropylalaninate in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amino acids and their derivatives are fundamental components in asymmetric synthesis, serving as versatile starting materials for the construction of complex enantiomerically pure molecules. mdpi.comwikipedia.org However, no specific studies detailing the use of Ethyl isopropylalaninate as a chiral building block have been identified.

Enantioselective Synthesis of Complex Amino Acid Derivatives

The synthesis of non-proteinogenic and complex amino acid derivatives often relies on the use of simpler, readily available chiral amino acid precursors. Cα-tetrasubstituted α-amino acids, a class to which isopropylalaninate belongs, are known to be important for creating peptides with constrained conformations. nih.govnih.gov While the general importance of such structures is recognized, there is no specific literature demonstrating the use of this compound in the enantioselective synthesis of other complex amino acid derivatives.

Construction of Peptidomimetics and Modified Peptide Architectures

Intermediacy in the Total Synthesis of Natural Products

The total synthesis of complex natural products often involves the use of chiral building blocks derived from the "chiral pool," which includes naturally occurring amino acids. mdpi.comnih.gov These building blocks provide a stereochemically defined starting point for the synthesis of intricate molecular targets. rsc.orgresearchgate.netnih.govnih.govepfl.ch A thorough review of the literature did not reveal any instances where this compound has been employed as an intermediate in the total synthesis of a natural product.

Scaffold for the Generation of Molecular Libraries

Molecular scaffolds form the core structures of molecules in chemical libraries, which are used in drug discovery and high-throughput screening. While amino acid derivatives can serve as scaffolds for generating diverse molecular libraries, there is no evidence in the scientific literature of this compound being used for this purpose.

Precursor for the Development of Novel Ligands and Catalysts

Chiral ligands and catalysts are crucial for asymmetric catalysis. Amino acid derivatives are frequently used as precursors for the synthesis of these important molecules. nih.gov However, no studies have been found that describe the use of this compound as a precursor for the development of novel ligands or catalysts.

Application in Polymerization Chemistry as a Monomer or Modifier

Amino acid-based polymers are of interest for their potential biocompatibility and biodegradability. While there is research on the polymerization of other amino acid esters, researchgate.netresearchgate.netmdpi.comrsc.org no literature could be located that discusses the application of this compound as a monomer or modifier in polymerization chemistry. Research in the field of ring-opening polymerization has explored various initiators and monomers, but this compound is not mentioned in the context of these studies. researchgate.netnih.govnih.govresearchgate.net

Future Research Trajectories and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes for Ethyl Isopropylalaninate

The chemical industry's shift towards sustainability is driving research into greener synthetic methods for producing amino acid esters. nih.gov A primary focus is the replacement of hazardous solvents, such as dichloromethane (DCM) and dimethylformamide (DMF), which are commonly used in peptide synthesis and related reactions. rsc.orgacs.org Research has identified more benign alternatives like propylene carbonate and 2-methyltetrahydrofuran (2-MeTHF) that show comparable or superior performance in key reactions like amide bond formation. rsc.orgacs.org Another promising green solvent is ethyl lactate, which is bio-based, biodegradable, non-toxic, and effective for various organic transformations, including stereoselective synthesis. eurekaselect.comresearchgate.netbenthamdirect.comjxzd-chem.com The adoption of such solvents can significantly reduce the environmental footprint of this compound synthesis.

Biocatalysis presents another cornerstone of green synthesis. The use of enzymes, such as engineered protoglobin nitrene transferases, offers a direct path to chiral α-amino esters through enantioselective amination of C-H bonds in carboxylic acid esters under ambient conditions. nih.gov This approach avoids harsh reagents and complex protection/deprotection steps. manchester.ac.uk Similarly, novel biobased monomers for poly(amine-co-ester)s have been synthesized from natural amino acids, showcasing the potential for creating sustainable polymers from amino acid ester building blocks. rsc.org Future work will likely focus on discovering and engineering enzymes with high specificity for substrates like alanine (B10760859), enabling highly efficient and environmentally friendly production of this compound.

The table below summarizes key green solvents and their potential application in the synthesis of amino acid esters.

| Green Solvent | Key Properties | Potential Application in Synthesis |

| Ethyl Lactate | Bio-based, biodegradable, low toxicity, high boiling point. eurekaselect.comjxzd-chem.com | Reaction medium for stereoselective synthesis and coupling reactions. researchgate.net |

| Propylene Carbonate | Low toxicity, polar aprotic, effective replacement for DMF/DCM. rsc.orgacs.org | Solvent for coupling and deprotection steps in peptide synthesis. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity than THF, good solvent properties. acs.org | Replacement for DMF and DCM in coupling and washing steps. acs.org |

| Water | Ultimate green solvent, non-toxic, abundant. acs.org | Aqueous peptide synthesis, though requires strategies to solubilize protected amino acids. acs.org |

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chiral molecules, offering enhanced safety, scalability, and process control compared to traditional batch methods. whiterose.ac.ukadvancedchemtech.com This approach is particularly well-suited for the production of chiral amines and amino acid derivatives, which are key intermediates in the pharmaceutical industry. nih.govrsc.org By immobilizing catalysts, such as enzymes (e.g., transaminases) or organometallic complexes, in packed-bed reactors, reagents can be continuously passed through, yielding a consistent stream of product. whiterose.ac.uknih.gov

This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. whiterose.ac.uk For instance, chemoenzymatic cascades have been successfully implemented in continuous-flow systems for the synthesis of chiral fluorinated amines, achieving a 35-fold enhancement in space-time yield compared to batch processes. acs.org Such systems can be operated for extended periods, demonstrating high stability and productivity, which are critical for industrial-scale manufacturing. acs.org The application of these principles to the synthesis of this compound could lead to highly efficient, automated, and scalable production processes, minimizing waste and improving economic viability. bohrium.com

The following table outlines the advantages of flow chemistry for the synthesis of chiral compounds like this compound.

| Feature | Advantage in Flow Chemistry | Reference |

| Process Control | Precise manipulation of temperature, pressure, and residence time leads to higher yields and selectivity. | whiterose.ac.uk |

| Scalability | Production can be scaled up by running the system for longer durations or by parallelization, avoiding the challenges of scaling up batch reactors. | nih.gov |

| Safety | Small reactor volumes minimize the risks associated with hazardous reagents and exothermic reactions. | whiterose.ac.uk |

| Efficiency | Integration of reaction and purification steps (telescoping) reduces manual handling and waste generation. nih.gov | nih.gov |

| Catalyst Reuse | Immobilized catalysts can be used for extended periods, improving process economics and sustainability. | acs.org |

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

Process Analytical Technology (PAT) is crucial for optimizing and controlling chemical reactions in real-time. For reactions involving this compound, such as its formation via esterification or its use in peptide synthesis, advanced in situ spectroscopic techniques can provide invaluable mechanistic and kinetic data. Techniques like infrared reflection-absorption spectroscopy (IRRAS) have been used to observe peptide bond formation at interfaces in real-time, identifying key intermediates and reaction products. pnas.org This level of detailed, time-resolved monitoring allows for a deeper understanding of reaction mechanisms.

The application of FT-IR spectroscopy can also be used to determine transient changes in the protonation state and acidity of amino acid side chains during a reaction, offering insights into the catalytic cycle. nih.gov For industrial applications, particularly in continuous flow systems, integrating in situ monitoring is essential for ensuring process stability and product quality. For example, bioorthogonal non-canonical amino acid tagging (BONCAT), combined with fluorescence visualization, allows for the tracking of protein synthesis in real-time. nih.govosti.gov Adapting such spectroscopic tools to monitor the synthesis and transformations of this compound would enable rapid process optimization, immediate detection of deviations, and ultimately, the development of more robust and reliable manufacturing processes.

Machine Learning and AI-Driven Approaches for Predicting Reactivity and Designing New Transformations

Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and optimization of chemical reactions significantly. mit.edu These computational tools can analyze vast datasets of chemical reactions to predict outcomes, recommend optimal reaction conditions, and even suggest novel synthetic pathways. semanticscholar.orgnih.govacs.org For a specific compound like this compound, ML models could be trained to predict its reactivity in various transformations, identifying the most promising catalysts, solvents, and reagents from a vast chemical space. acs.org This predictive power can drastically reduce the number of experiments required, saving time and resources. advancedsciencenews.com

One major application is in catalyst design, where computational screening can identify promising molecular structures for specific transformations. advancedsciencenews.comacs.org For instance, by modeling the interactions between a substrate and a catalyst, researchers can design catalysts with higher activity and stereoselectivity. researchgate.net Neural networks have been successfully developed to predict suitable reaction conditions (catalyst, solvent, temperature) for a wide range of organic reactions with high accuracy, demonstrating the potential for de novo recommendation systems. nih.gov As these models become more sophisticated, they will enable the rational design of new, highly efficient transformations involving this compound, moving beyond traditional trial-and-error discovery. acs.org

Exploration of Novel Bio-inspired Catalytic Systems for Stereoselective Transformations